2-(Iodomethyl)-2-methyltetrahydrofuran

Radical Cyclization Tetrahydrofuran Synthesis Alkoxyl Radical

Sourcing a reliable primary alkyl iodide for radical cyclization or late-stage SN2 diversification presents a supply challenge, particularly when stereochemical integrity and mild reactivity are critical. 2-(Iodomethyl)-2-methyltetrahydrofuran addresses this need with a conformationally defined tetrahydrofuran scaffold bearing a reactive iodomethyl group. This electrophilic building block is optimized for research requiring predictable reaction kinetics. • Enables radical cascades via weak C-I bond homolysis, modeled on Hartung-type alkoxyl radical cyclizations. • Functions as a versatile SN2 electrophile for installing amines, thiols, and alkoxides under mild conditions. • The 2-methyl substitution differentiates its steric and electronic profile from unsubstituted analogs, influencing diastereoselectivity.

Molecular Formula C6H11IO
Molecular Weight 226.06 g/mol
Cat. No. B13128782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Iodomethyl)-2-methyltetrahydrofuran
Molecular FormulaC6H11IO
Molecular Weight226.06 g/mol
Structural Identifiers
SMILESCC1(CCCO1)CI
InChIInChI=1S/C6H11IO/c1-6(5-7)3-2-4-8-6/h2-5H2,1H3
InChIKeyLTNIHJIQWCGOTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Iodomethyl)-2-methyltetrahydrofuran Baseline Profile


2-(Iodomethyl)-2-methyltetrahydrofuran (CAS: 854760-92-2) is a halogenated cyclic ether with the molecular formula C6H11IO and a molecular weight of 226.06 g/mol [1]. Structurally, it is a derivative of 2-methyltetrahydrofuran featuring an iodomethyl substituent at the 2-position. This compound belongs to the class of alkyl iodides and is primarily utilized as an electrophilic building block or a radical precursor in synthetic organic chemistry [2]. Its procurement is driven by the specific reactivity profile conferred by the primary alkyl iodide moiety within a substituted tetrahydrofuran framework.

Iodomethyl group enables radical or nucleophilic pathways
2-Methyl substitution provides steric and electronic control

Why 2-(Iodomethyl)-2-methyltetrahydrofuran Cannot Be Substituted


Substitution with non-halogenated analogs or other halogen variants is not chemically equivalent. The presence of the iodine atom is critical for enabling specific radical or nucleophilic pathways. For instance, the C-I bond is significantly weaker than the corresponding C-Br or C-Cl bonds, leading to a lower activation energy for homolytic cleavage and making the iodomethyl group a superior radical precursor under mild conditions [1]. Furthermore, the 2-methyl substitution pattern provides steric and electronic effects that differentiate its reactivity and the stability of resulting intermediates from simpler, unsubstituted 2-(iodomethyl)tetrahydrofuran [2]. Therefore, selecting this specific compound is essential for ensuring desired reaction kinetics, yields, and diastereoselectivity in synthetic sequences.

Halogen-Dependent Bond Strength
The C–I bond is weaker than C–Br or C–Cl, which may shift radical initiation kinetics and yields compared to bromo/chloro analogs. Direct replacement without optimization can alter reaction outcomes.
Substitution Pattern Effects
The 2-methyl group introduces steric hindrance and electronic effects absent in unsubstituted or regioisomeric tetrahydrofurans, potentially affecting intermediate stability and reactivity profiles.

2-(Iodomethyl)-2-methyltetrahydrofuran: Quantitative Comparison vs. Analogs


Reactivity vs. Bromomethyl Analogs

In the context of synthesizing halogenated tetrahydrofurans via alkoxyl radical cyclizations, the use of iodine atom donors (such as n-C4F9I or diethyl 2-iodo-2-methyl malonate) produces aryl-substituted 2-iodomethyl tetrahydrofurans in yields ranging from 46% to 80% [1]. In comparison, the same methodology using bromine atom donors (BrCCl3) yields the corresponding 2-(1-bromo-1-methylethyl)tetrahydrofurans in yields of 75% to 90% [1]. While these data points are for a class of structurally related compounds and not for the exact target molecule, they establish a class-level inference for the relative efficiency of radical halogenation using iodine vs. bromine donors in substituted tetrahydrofuran systems.

Synthetic Yield Context
Class-level inference
46–80% (I) vs 75–90% (Br)
Reported class-level yield comparison for analogous cyclizations
Iodine-based methods may require optimization
Radical Cyclization Tetrahydrofuran Synthesis Alkoxyl Radical

Predicted Physical Property Differentiation

The presence and position of the iodine atom in 2-(iodomethyl)-2-methyltetrahydrofuran (MW: 226.06 g/mol, density: not reported) result in distinct physical properties compared to its non-iodinated or regioisomeric analogs [1]. For instance, the unsubstituted 2-(iodomethyl)tetrahydrofuran (MW: 212.03 g/mol) has a predicted density of 1.8 g/cm³ and a boiling point of 208.4 °C at 760 mmHg . In contrast, the isomeric 3-(iodomethyl)tetrahydrofuran (MW: 212.03 g/mol) also has a predicted density of 1.772 g/cm³ and a boiling point of 208.4 °C [2]. The target compound's additional methyl group increases its molecular weight and is predicted to alter its lipophilicity and boiling point compared to the non-methylated analogs.

Physical Properties
Data to verify
MW 226.06 (des-methyl: 212.03)
Supports handling and purification assessment
Predicted properties; experimental data needed
Physical Chemistry Property Prediction Material Selection

2-(Iodomethyl)-2-methyltetrahydrofuran Application Scenarios


Radical Precursor for Tetrahydrofuran Synthesis

This compound is suited for use as an electrophilic building block or radical precursor in the synthesis of complex tetrahydrofuran-containing molecules. The methodology established by Hartung et al. demonstrates the viability of iodomethyl-substituted tetrahydrofurans as products and potential intermediates in radical cyclization cascades, achieving yields in the 46-80% range for related aryl-substituted analogs [1]. Its procurement should be prioritized when the synthetic route requires a 2-iodomethyl group for subsequent functionalization, such as in nucleophilic substitution or cross-coupling reactions.

Key Intermediate for Nucleophilic Derivatization

The primary alkyl iodide moiety in 2-(iodomethyl)-2-methyltetrahydrofuran is an excellent leaving group, making the compound a versatile intermediate for SN2 reactions. This enables the installation of a wide range of nucleophiles (e.g., amines, thiols, alkoxides, cyanide) at the 2-methyl position. This specific reactivity profile, combined with the substituted tetrahydrofuran core, provides a distinct advantage over less reactive chloro- or bromo- analogs for introducing complex functionality under milder conditions, a crucial factor for late-stage diversification in medicinal chemistry programs [2].

Research Tool for Alkoxyl Radical Cyclizations

Given its structural features, this compound can serve as a model substrate or product to investigate the stereoselectivity and kinetics of alkoxyl radical cyclizations. The study by Hartung et al. highlights that diastereomerically pure iodides are valuable for stereochemical analysis by NMR and X-ray diffraction [1]. Researchers focusing on the mechanism of 5-exo-trig cyclizations or the influence of substituents on alkoxyl radical reactivity would find this compound a well-defined and analytically tractable tool.

Application
Selection Property
Validation Focus
Radical Precursor
C–I bond lability
Radical cyclization yield and stereoselectivity
SN2 Intermediate
Iodide leaving-group ability
Functionalization efficiency under mild conditions
Alkoxyl Radical Model
Substituted THF core
Stereochemical analysis by NMR and X-ray

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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